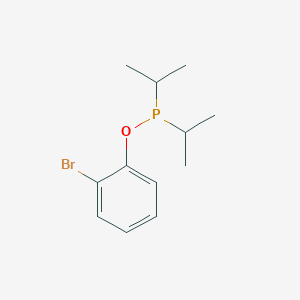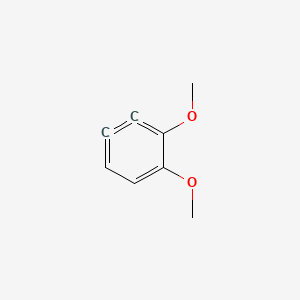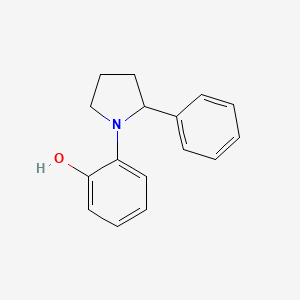![molecular formula C21H20 B14406010 1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene CAS No. 88382-62-1](/img/structure/B14406010.png)
1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene is an organic compound with the molecular formula C22H22 It is a derivative of benzene, featuring a central ethane-1,1-diyl group substituted with two benzene rings and a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-methylphenylethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of zeolite catalysts can enhance selectivity and reduce by-products. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the benzene rings using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, room temperature or elevated temperatures.
Substitution: Halogens, nitrating agents, Lewis acids, controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced derivatives with hydrogenated benzene rings.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[1,2-Ethanediyl]bis[4-methylbenzene]: Similar structure with ethane-1,2-diyl linkage.
1,1’-[1,3,3-Trimethylprop-1-ene-1,3-diyl]dibenzene: Contains a propene-1,3-diyl group with additional methyl substitutions.
1,1’-[Ethane-1,1-diyl]-4,4’-(2-methylpropyl)dibenzene: Features a 2-methylpropyl group instead of a 3-methylphenyl group.
Uniqueness
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methylphenyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
88382-62-1 |
|---|---|
Formule moléculaire |
C21H20 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-(2,2-diphenylethyl)-3-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-9-8-10-18(15-17)16-21(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15,21H,16H2,1H3 |
Clé InChI |
YJIBUVXRKAPDOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


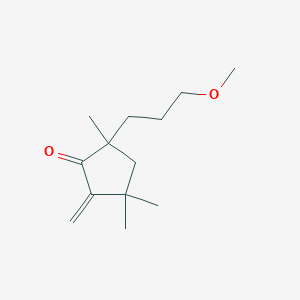
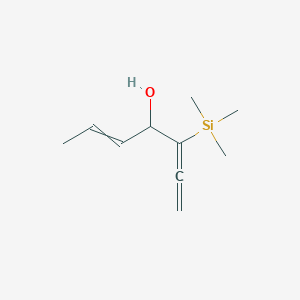
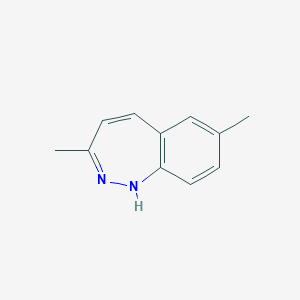
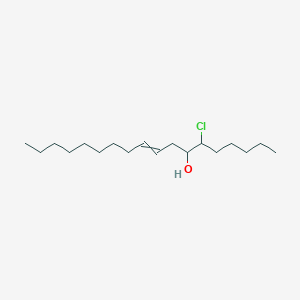
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)


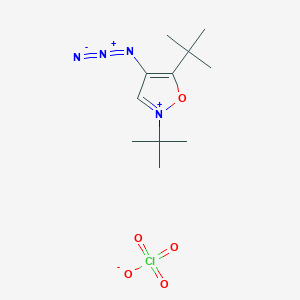
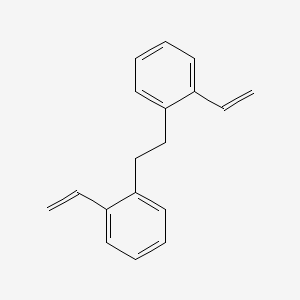
![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
